Gentioflavine (CAS 18058-50-9) is a specialized pyridine alkaloid primarily utilized as an analytical reference standard and extraction artifact marker in the processing of Gentiana species [1]. Unlike naturally occurring iridoids, gentioflavine is generated during ammoniacal extraction, making its quantification critical for validating industrial extraction parameters, monitoring artifact formation, and ensuring batch-to-batch consistency in phytochemical manufacturing [1]. It features a distinct 3,4,6,7-tetrahydro-6-methyl-1-oxo-1H-pyrano[3,4-c]pyridine-5-carbaldehyde core, differentiating its reactivity and chromatographic profile from related lactone-fused alkaloids and establishing it as an essential procurement target for rigorous quality control workflows [1].
Substituting gentioflavine with its precursor gentiopicroside or the more common artifact gentianine fundamentally compromises quality control and mass spectrometry assays [1]. Gentianine lacks the reactive carbaldehyde group present in gentioflavine, leading to significantly different retention times in reverse-phase HPLC and distinct ionization patterns in LC-MS workflows [1]. For procurement, utilizing exact gentioflavine standards is mandatory to achieve the baseline resolution necessary in multiplexed chromatographic methods designed to quantify the specific conversion pathways of secoiridoids during ammonia-assisted extraction [1].
In standardized phytochemical quality control, gentioflavine demonstrates distinct chromatographic retention compared to its structural analog gentianine and its precursor gentiopicroside [1]. Validated HPLC-UV methods require a relative standard deviation (RSD) of less than 5% and a baseline resolution (Rs) of ≥ 1.5 between gentioflavine and adjacent impurity peaks [1]. This quantitative separation is unachievable if generic alkaloid mixtures are used as calibration standards, necessitating the procurement of high-purity gentioflavine for accurate artifact quantification [1].
| Evidence Dimension | Chromatographic Baseline Resolution (Rs) |
| Target Compound Data | Rs ≥ 1.5 (Gentioflavine vs. adjacent peaks) |
| Comparator Or Baseline | Generic alkaloid mixtures (overlapping peaks, Rs < 1.0) |
| Quantified Difference | >0.5 Rs improvement ensuring distinct peak integration |
| Conditions | Reverse-phase HPLC-UV analysis of Gentianae Radix extracts |
Precise chromatographic resolution is essential for regulatory compliance and batch-to-batch consistency in herbal extract manufacturing.
Gentioflavine serves as a definitive mass spectrometric marker for ammoniacal extraction processes [1]. Under LC-MS analysis, gentioflavine yields a precise protonated molecular ion peak [M+H]+ at m/z 194.08, distinct from gentianine (m/z 176.07) [2]. This exact mass difference of approximately 18 Da allows analytical chemists to quantitatively track the specific conversion pathways of swertiamarin and gentiopicroside during extraction [2]. Procurement of the exact gentioflavine standard is required to calibrate mass defect filters and confirm the presence of this specific artifact [2].
| Evidence Dimension | Protonated molecular ion mass [M+H]+ |
| Target Compound Data | m/z 194.08 (Gentioflavine) |
| Comparator Or Baseline | m/z 176.07 (Gentianine) |
| Quantified Difference | ~18 Da mass shift |
| Conditions | High-resolution LC-MS (UPLC-HDMS) positive ionization mode |
Accurate mass calibration enables manufacturers to monitor specific extraction artifacts and optimize industrial ammonia processing conditions.
In pharmacological screening, gentioflavine's carbaldehyde-substituted pyridine structure provides a distinct activity profile compared to iridoid precursors [2]. While gentiopicroside primarily exhibits hepatoprotective properties, the conversion to pyridine alkaloids like gentioflavine shifts the bioactivity toward central nervous system and smooth muscle modulation [1]. Utilizing pure gentioflavine rather than crude extracts ensures that assay responses are correctly attributed to the alkaloid artifact rather than the parent iridoid [2].
| Evidence Dimension | Pharmacological target specificity |
| Target Compound Data | Smooth muscle and CNS modulation (Gentioflavine) |
| Comparator Or Baseline | Hepatoprotective activity (Gentiopicroside) |
| Quantified Difference | Distinct mechanism of action shift post-conversion |
| Conditions | In vitro pharmacological screening assays |
Isolating the exact structural artifact prevents false-positive target attribution in drug discovery and mechanism-of-action studies.
Gentioflavine is essential as a primary reference standard in HPLC and LC-MS workflows to quantify extraction artifacts in Gentiana root extracts, ensuring that industrial batches meet stringent regulatory consistency requirements [1].
By tracking the yield of gentioflavine versus gentianine, process engineers can fine-tune ammonia concentrations, temperature, and extraction times to control the conversion of secoiridoids into specific pyridine alkaloids [2].
Procured as a pure compound, gentioflavine is utilized in SAR studies to differentiate the smooth muscle relaxing and cholinesterase inhibitory activities of carbaldehyde-bearing pyridine alkaloids from their lactone-fused counterparts [1].